4-Cyclobutoxypyridine-2-carbonitrile CAS 1344306-63-3 chemical properties
4-Cyclobutoxypyridine-2-carbonitrile CAS 1344306-63-3 chemical properties
An In-Depth Technical Guide on the Physicochemical and Synthetic Profile of 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3)
Executive Summary
In modern medicinal chemistry and rational drug design, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) has emerged as a premium, highly versatile building block[1][2]. By integrating a sterically demanding cyclobutoxy ether with a highly reactive 2-carbonitrile group on a pyridine core, this molecule offers researchers a dual-purpose platform: it serves as a robust bioisosteric core for target binding while providing a synthetic handle for divergent downstream functionalization.
This whitepaper details the physicochemical rationale behind its structural design, outlines self-validating synthetic protocols, and maps its downstream utility for drug development professionals.
Physicochemical Profiling & Structural Rationale
As a Senior Application Scientist, I often emphasize that functional groups must be chosen for their biological causality, not just their synthetic availability. The architecture of 4-Cyclobutoxypyridine-2-carbonitrile is highly deliberate:
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The Cyclobutoxy Advantage (Metabolic Shielding): Standard methoxy- or ethoxy-substituted pyridines are highly susceptible to rapid in vivo O-dealkylation by Cytochrome P450 (CYP) enzymes. Replacing a linear alkyl chain with a cyclobutyl ring introduces significant steric bulk and a unique puckered conformation. This structural modification sterically shields the ether oxygen, drastically reducing the rate of oxidative cleavage while simultaneously increasing the molecule's lipophilicity (LogP) to enhance cellular membrane permeability.
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The 2-Carbonitrile Handle (Electronic Tuning & Versatility): The cyano group at the 2-position acts as a strong electron-withdrawing group (EWG). It lowers the electron density of the pyridine ring, making the scaffold highly resistant to electrophilic aromatic oxidation. More importantly, the nitrile is a prime precursor for generating primary amines, carboxylic acids, amidines, and tetrazoles—key pharmacophores in kinase inhibitors and GPCR modulators.
Quantitative Data Summary
The following table summarizes the computed and experimental physicochemical properties of the scaffold, which are critical for calculating downstream reaction stoichiometry and predicting Lipinski parameters[1].
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 1344306-63-3 | Unique identifier for procurement[1][2]. |
| Molecular Formula | C10H10N2O | Determines precise mass balance. |
| Molecular Weight | 174.20 g/mol | Low MW allows for extensive downstream elaboration. |
| XLogP3-AA | ~1.8 | Optimal baseline lipophilicity for oral bioavailability. |
| Topological Polar Surface Area | 45.9 Ų | Excellent for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Acceptors | 3 | Facilitates hinge-region binding in kinases. |
| Rotatable Bonds | 2 | Low entropy penalty upon target binding. |
Synthetic Methodologies: Scaffold Generation
The most efficient and scalable retrosynthetic route to 4-Cyclobutoxypyridine-2-carbonitrile is via Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-chloro-2-cyanopyridine, is highly activated for SNAr due to the synergistic electron-withdrawing effects of both the pyridine nitrogen and the ortho-cyano group.
Figure 1: Standardized SNAr workflow for 4-Cyclobutoxypyridine-2-carbonitrile synthesis.
Experimental Protocol: Standardized SNAr Synthesis
This protocol is designed as a self-validating system. The causality of each step ensures high purity and yield.
Reagents & Materials:
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4-Chloro-2-cyanopyridine (1.0 equiv, 10 mmol)
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Cyclobutanol (1.2 equiv, 12 mmol)
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Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)
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Anhydrous Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
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Alkoxide Generation (0°C): Charge a flame-dried, argon-purged round-bottom flask with NaH and anhydrous DMF. Cool the suspension to 0°C using an ice bath. Causality: Cooling prevents the exothermic deprotonation from degrading the solvent. Dropwise add cyclobutanol. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of sodium cyclobutoxide.
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Electrophile Addition: Dissolve 4-chloro-2-cyanopyridine in a minimal volume of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0°C.
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Reaction Propagation (25°C): Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours. Causality: DMF, a polar aprotic solvent, leaves the alkoxide nucleophile unsolvated and highly reactive, driving the SNAr to completion at ambient temperature without the need for thermal heating (which could hydrolyze the sensitive nitrile group).
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In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.4) and the appearance of a new, highly UV-active product spot (Rf ~0.6) validates completion.
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Quench & Extraction: Quench the reaction by slowly pouring the mixture into crushed ice-water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively remove residual DMF.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure product as a crystalline solid or viscous oil.
Divergent Downstream Functionalization
Once synthesized or procured[3], the true value of 4-Cyclobutoxypyridine-2-carbonitrile lies in the manipulation of the nitrile group. The pathways below illustrate how medicinal chemists transform this single building block into diverse pharmacophores.
Figure 2: Divergent downstream functionalization pathways of the 2-carbonitrile moiety.
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Reduction to Primary Amines: Catalytic hydrogenation (H₂, Pd/C in acidic methanol) or reduction via LiAlH₄ yields (4-cyclobutoxypyridin-2-yl)methanamine. This primary amine is a classic motif for binding to the hinge region of kinases via bidentate hydrogen bonding.
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Tetrazole Synthesis: Reacting the nitrile with sodium azide (NaN₃) and ammonium chloride in DMF at elevated temperatures (120°C) yields a 1H-tetrazole. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, ideal for enhancing the oral half-life of a drug candidate.
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Pinner Reaction to Amidines: Treatment with anhydrous HCl in an alcohol followed by ammonia yields an amidine, a highly basic functional group critical for targeting aspartate or glutamate residues in protease active sites.
References
- Guidechem. "MOLPORT-013-474-643 1344306-63-3 wiki - Guidechem: 4-cyclobutoxypyridine-2-carbonitrile." Guidechem Chemical Database.
- AS-1 (Enamine Catalog). "88-4569-21 Enamine 化合物 250mg CAS No:1344306-63-3 EN300-132267." Axel As-1.
- Scribd (Building Blocks Catalogue). "Building Blocks Catalogue | PDF | Chloride | Chemical Compounds." Scribd.
